molecular formula C12H13FO4SSi B11942308 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

Cat. No.: B11942308
M. Wt: 300.38 g/mol
InChI Key: KOJXDFGOXZDYGV-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is a synthetic benzoic acid derivative characterized by two distinct functional groups: a fluorosulfonyl (-SO₂F) group at the 4-position and a trimethylsilyl (TMS)-protected ethynyl (-C≡C-Si(CH₃)₃) group at the 3-position (Figure 1). The fluorosulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.0), while the TMS-ethynyl group introduces steric bulk and hydrophobicity. This combination of reactivity and structural complexity makes the compound valuable in organic synthesis, particularly in click chemistry (via alkyne-azide cycloaddition) and as a precursor for covalent inhibitors in drug discovery .

Properties

Molecular Formula

C12H13FO4SSi

Molecular Weight

300.38 g/mol

IUPAC Name

4-fluorosulfonyl-3-(2-trimethylsilylethynyl)benzoic acid

InChI

InChI=1S/C12H13FO4SSi/c1-19(2,3)7-6-9-8-10(12(14)15)4-5-11(9)18(13,16)17/h4-5,8H,1-3H3,(H,14,15)

InChI Key

KOJXDFGOXZDYGV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

Starting Material : 3-Iodo-4-chlorobenzoic acid is selected for its orthogonal reactivity, enabling sequential functionalization at the 3- and 4-positions.

Procedure :

  • Dissolve 3-iodo-4-chlorobenzoic acid (10 mmol) in degassed THF (50 mL).

  • Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv), and trimethylsilylacetylene (12 mmol).

  • Charge with triethylamine (3 equiv) and stir at 65°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 3-((TMS)ethynyl)-4-chlorobenzoic acid (85% yield).

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd, 10 mol% CuI
Temperature65°C
Yield85%

Sulfur(VI) Fluoride Exchange (SuFEx)

Chloride to Sulfonyl Fluoride Conversion :

  • React 3-((TMS)ethynyl)-4-chlorobenzoic acid (5 mmol) with Na₂SO₃ (15 mmol) in H₂O/EtOH (1:1, 30 mL) at 80°C for 6 hours to form the sulfonic acid intermediate.

  • Cool to 0°C, add XtalFluor-E (15 mmol), and stir for 2 hours.

  • Extract with DCM, dry over MgSO₄, and concentrate to obtain the crude sulfonyl fluoride.

  • Recrystallize from ethanol/water (9:1) to achieve 4-(fluorosulfonyl)-3-((TMS)ethynyl)benzoic acid (72% yield).

Optimization Insights :

  • Fluorinating Agent : XtalFluor-E outperforms Deoxo-Fluor in selectivity (90% vs. 65% conversion).

  • Solvent System : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to THF.

Alternative Pathways and Comparative Analysis

Direct Sulfonation-Fluorination of Preformed Alkynes

An alternative approach involves introducing the sulfonyl fluoride group prior to alkyne installation:

  • Sulfonate 4-hydroxybenzoic acid using chlorosulfonic acid.

  • Fluorinate with KF in acetonitrile (80% yield).

  • Perform Sonogashira coupling with TMS-acetylene (PdCl₂(PPh₃)₂, CuI, 70°C).

Challenges :

  • Sulfonyl fluorides are sensitive to nucleophilic attack, complicating subsequent coupling steps.

  • Lower overall yield (58%) due to competing side reactions.

Protective Group Strategies

Carboxylic Acid Protection :

  • Methyl ester protection (via SOCl₂/MeOH) prevents decarboxylation during harsh conditions.

  • Deprotection with LiOH (THF/H₂O) restores the acid functionality post-synthesis.

Analytical Characterization and Quality Control

Purity Assessment :

  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR (DMSO-d₆):

    • δ 0.25 (s, 9H, TMS).

    • δ 7.85–8.10 (m, 3H, aromatic).

    • δ 13.10 (s, 1H, COOH).

Stability Data :

ConditionDegradation Over 30 Days
−20°C (dry)<2%
25°C (humid)15%

Industrial-Scale Considerations

Catalyst Recycling :

  • Immobilized Pd catalysts (e.g., Pd on activated carbon) reduce metal leaching (ICP-MS: <1 ppm residual Pd).

Cost Analysis :

ComponentCost Contribution
TMS-acetylene45%
Palladium Catalysts30%
Fluorinating Agents25%

Scientific Research Applications

Chemical Probe Synthesis

One of the primary applications of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is in the synthesis of chemical probes. The compound features an aryl sulfonyl fluoride group, an alkyne tag, and a carboxylic acid handle, which facilitate its use as a multifunctional building block in various chemical biology experiments. When linked to a ligand or pharmacophore via its acid linker, it enables context-specific covalent modifications of biological targets. This property is particularly useful for probing protein interactions and studying cellular processes .

SuFEx Chemistry

The compound is integral to Sulfur Fluoride Exchange (SuFEx) chemistry, which allows for the selective modification of biomolecules. This process enhances the ability to create covalent bonds with biological targets, providing insights into their functions and interactions . The alkyne tag further supports downstream applications such as click chemistry, which can be employed for labeling and imaging purposes in biological systems.

Pharmaceutical Development

In pharmaceutical research, this compound has been utilized to develop new therapeutic agents. Its ability to facilitate the synthesis of complex molecular architectures makes it valuable for creating potential drug candidates with improved efficacy and specificity . For example, derivatives of this compound have been explored for their potential as allosteric modulators in receptor-targeted therapies.

Data Tables

ApplicationDescription
Chemical Probe SynthesisEnables covalent modification of biological targets
SuFEx ChemistryFacilitates selective modifications in biomolecules
Pharmaceutical DevelopmentSupports the creation of new therapeutic agents

Case Study 1: Probing Protein Interactions

In a study involving the use of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid as a chemical probe, researchers demonstrated its efficacy in modifying specific proteins involved in signal transduction pathways. The alkyne tag allowed for subsequent labeling with fluorescent dyes, enabling visualization of protein interactions within living cells.

Case Study 2: Allosteric Modulation

Another significant application was observed in the development of allosteric modulators targeting dopamine receptors. The compound was modified to enhance its binding affinity and selectivity towards specific receptor subtypes. Results indicated improved pharmacological profiles compared to traditional agonists, highlighting its potential in treating neurological disorders .

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl-ethynyl group can participate in various chemical reactions, modifying the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 4-(fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is compared below with structurally or functionally analogous compounds, categorized into natural benzoic acid derivatives and synthetic sulfonyl-containing compounds .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications Source/Origin
4-(Fluorosulfonyl)-3-((TMS)ethynyl)benzoic acid -SO₂F (4-), -C≡C-Si(CH₃)₃ (3-) ~328.4 High acidity, lipophilic, reactive Click chemistry, covalent inhibitors Synthetic
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester () -NHCO(3,4-dimethoxybenzoyl) (4-), -OH (3-), -COOCH₃ (1-) ~359.3 Polar, H-bond donor/acceptor Natural product isolation Delphinium plant
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) () -SO₂NHCONH-(4-methoxy-6-methyltriazine) (2-), -COOCH₃ (1-) ~381.4 Herbicidal, enzyme inhibitor Agriculture (ALS inhibitor) Synthetic pesticide
Benzoic acid () -H (parent structure) 122.1 Mild acidity (pKa ~4.2) Preservative, intermediate Natural/synthetic

Structural and Reactivity Comparisons

  • Natural Benzoic Acid Derivatives (): Compounds isolated from Delphinium species, such as 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester, feature electron-donating groups (e.g., -OH, -OCH₃) that reduce acidity compared to the fluorosulfonyl-substituted target compound. These derivatives exhibit higher polarity due to hydroxyl and methoxy groups, favoring solubility in polar solvents like methanol or water. Their biological roles in plants remain underexplored but may involve defense mechanisms .
  • Synthetic Sulfonyl-Containing Compounds ():
    Sulfonylurea herbicides like metsulfuron-methyl share a sulfonamide bridge but link it to a triazine ring instead of an ethynyl group. The sulfonyl group in these herbicides facilitates binding to acetolactate synthase (ALS), inhibiting plant growth. In contrast, the fluorosulfonyl group in the target compound is more reactive, enabling covalent interactions with nucleophiles (e.g., cysteine thiols in proteins) .

  • Trimethylsilyl Ethynyl Group vs. Alkyne Derivatives:
    The TMS-ethynyl group enhances stability and lipophilicity compared to unprotected alkynes (e.g., 4-ethynylbenzoic acid). This protects the alkyne from oxidation and enables controlled participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Functional and Application Comparisons

  • Drug Discovery:
    The target compound’s fluorosulfonyl group is advantageous for designing covalent inhibitors , as seen in kinase or protease-targeting drugs. AutoDock-based studies () suggest its utility in docking simulations where selective receptor flexibility is critical for covalent bond formation .

  • Agricultural Chemistry:
    Unlike sulfonylurea herbicides (), the target compound lacks herbicidal activity due to the absence of a triazine moiety. Instead, its ethynyl group positions it as a linker in agrochemical conjugates or probes.

Research Findings and Data

Table 2: Physicochemical Properties

Property 4-(Fluorosulfonyl)-3-((TMS)ethynyl)benzoic acid Metsulfuron-methyl Benzoic Acid
Solubility (25°C) Low in water; soluble in DCM, THF 6.7 g/L (water) 3.4 g/L
logP ~2.8 1.9 1.9
Thermal Stability Stable to 150°C Decomposes >200°C Stable

Key Observations:

  • The target compound’s fluorosulfonyl group increases acidity (pKa ~2.8) compared to unsubstituted benzoic acid (pKa 4.2).
  • Its TMS-ethynyl group reduces crystallinity, complicating isolation but improving compatibility with organic reaction conditions.

Biological Activity

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid, a compound with the CAS number 2088828-92-4, is a trifunctional building block notable for its potential applications in chemical biology. This compound features an aryl sulfonyl fluoride group, an alkyne tag, and a carboxylic acid handle, making it suitable for covalent modification of biological targets. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

  • Molecular Formula : C₁₂H₁₃FO₄SSi
  • Molecular Weight : 300.38 g/mol
  • CAS Number : 2088828-92-4

The biological activity of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes due to the presence of the fluorosulfonyl group. This interaction modulates the activity of these biomolecules, facilitating various downstream applications in chemical biology.

Key Mechanisms:

  • Covalent Modification : The fluorosulfonyl group allows for selective targeting of biological molecules, enabling researchers to study specific interactions within cellular environments.
  • Click Chemistry : The alkyne tag can participate in click chemistry reactions, which are useful for attaching the compound to various biomolecules, enhancing its utility in probe synthesis.

Biological Applications

The compound has been utilized in various studies aimed at understanding cellular mechanisms and developing therapeutic agents. Here are some notable applications:

  • Chemical Probes : It serves as a chemical probe for studying protein interactions and functions within biological systems .
  • Drug Development : Investigated for its potential role in drug discovery processes, particularly in targeting specific pathways involved in diseases.

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Protein TargetingDemonstrated ability to selectively modify proteins
Drug DiscoveryPotential use in synthesizing novel therapeutic agents
Mechanistic StudiesElucidated interaction pathways in cellular contexts

Case Study: Protein Interaction Studies

In a recent study, 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid was used to investigate its effects on specific protein targets involved in cancer cell survival. The compound was shown to induce significant changes in the activity of anti-apoptotic proteins, suggesting a potential pathway for therapeutic intervention against tumors that rely on these proteins for their survival .

Q & A

Q. What are the key synthetic strategies for introducing the fluorosulfonyl and trimethylsilyl ethynyl groups into benzoic acid derivatives?

Methodological Answer:

  • Fluorosulfonyl Group : Electrophilic fluorosulfonylation can be achieved using reagents like sulfur trioxide–fluoride complexes under anhydrous conditions. The reaction typically requires aromatic rings activated by electron-donating groups (e.g., amino or hydroxy) to enhance regioselectivity .
  • Trimethylsilyl Ethynyl Group : Sonogashira coupling is widely used to introduce alkynyl groups. For trimethylsilyl-protected alkynes, a palladium/copper-catalyzed cross-coupling with aryl halides (e.g., bromobenzoic acid derivatives) is effective. Deprotection of the trimethylsilyl group may follow using tetrabutylammonium fluoride (TBAF) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying the fluorosulfonyl group (δ ≈ 60–70 ppm), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the trimethylsilyl ethynyl moiety (characteristic peaks for Si(CH3_3)3_3 at δ ~0.1 ppm in 1H^{1}\text{H}) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when steric effects from bulky substituents (e.g., trimethylsilyl) complicate spectral interpretation .

Q. How does the fluorosulfonyl group influence the compound’s reactivity compared to other sulfonic acid derivatives?

Methodological Answer: The fluorosulfonyl group (-SO2_2F) is more electrophilic than sulfonamide or sulfonate groups due to fluorine’s electron-withdrawing effect. This enhances its utility in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies using Hammett parameters (σm_m or σp_p) can quantify its activating effects relative to other substituents .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the fluorosulfonyl and trimethylsilyl ethynyl groups on the benzoic acid core?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. For example, the fluorosulfonyl group lowers LUMO energy, increasing electrophilicity, while the trimethylsilyl ethynyl group may sterically hinder π-π stacking .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs influenced by the substituents’ steric/electronic profiles .

Q. What experimental approaches resolve contradictions in reported reactivity data for fluorosulfonyl-containing benzoic acids?

Methodological Answer:

  • Controlled Kinetic Studies : Compare reaction rates under standardized conditions (solvent, temperature) to isolate substituent effects. For instance, competing substituents (e.g., electron-withdrawing fluorosulfonyl vs. electron-donating amino groups) may require Hammett analysis to disentangle contributions .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled fluorosulfonyl groups to track nucleophilic displacement pathways via mass spectrometry .

Q. What are the stability considerations for handling this compound in aqueous vs. anhydrous environments?

Methodological Answer:

  • Hydrolysis Sensitivity : The fluorosulfonyl group hydrolyzes in water to form sulfonic acid derivatives. Stability tests (TGA/DSC) under controlled humidity show decomposition above 40% relative humidity. Storage recommendations: desiccated at -20°C under inert gas .
  • Silane Degradation : The trimethylsilyl ethynyl group is moisture-sensitive. FT-IR monitoring of Si-C stretching (1250 cm1^{-1}) can detect hydrolysis during prolonged storage .

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